molecular formula C11H13BrFNO B12078971 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Cat. No.: B12078971
M. Wt: 274.13 g/mol
InChI Key: WOQKWWDTXVCPAJ-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C11H13BrFNO . This pyrrolidine derivative is characterized by a 4-bromo-3-fluorophenoxy group attached to the pyrrolidine ring, a structure often employed in scientific research and development. Compounds featuring pyrrolidine and halogen-substituted aromatic rings are frequently utilized as valuable building blocks or intermediates in medicinal chemistry and pharmacology. They are commonly investigated for their potential as bioactive molecules or for their role in the synthesis of more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's specifications and safety data sheet prior to use.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-[(4-bromo-3-fluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

WOQKWWDTXVCPAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=CC(=C(C=C2)Br)F

Origin of Product

United States
Foundational & Exploratory

What is the chemical structure of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Profiling and Synthetic Utility of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine in Preclinical Drug Discovery

Executive Summary

In contemporary medicinal chemistry, halogenated phenoxy-aliphatic heterocycles are privileged pharmacophores. The compound 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (CAS: 1482930-21-1) serves as a highly versatile, bifunctional building block[1]. As a Senior Application Scientist, I frequently deploy this scaffold in the design of CNS-penetrant agents, kinase inhibitors, and GPCR modulators. Its architecture provides a delicate balance of metabolic stability, basicity, and synthetic malleability, making it an ideal starting point for library generation.

This whitepaper details the structural logic, physicochemical properties, and self-validating synthetic protocols required to handle and functionalize this molecule effectively.

Physicochemical & Structural Profiling

Before integrating any building block into a high-throughput synthesis pipeline, it is critical to profile its physicochemical parameters. The structural data for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine[2][3] is summarized below.

ParameterValue / Description
Chemical Name 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine
CAS Registry Number 1482930-21-1
Molecular Formula C₁₁H₁₃BrFNO
Molecular Weight 274.13 g/mol
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Rotatable Bonds 3 (Allowing optimal dihedral adaptation)
Pharmacophoric Causality in Drug Design

The strategic placement of functional groups on this scaffold is not arbitrary; each moiety serves a distinct mechanistic purpose in target engagement and synthetic elaboration:

  • The Pyrrolidine Core: Provides a basic nitrogen (pKa ~9.0) that is protonated at physiological pH. This enables the formation of critical salt bridges with aspartate or glutamate residues within target protein binding pockets.

  • The 3-Fluoro Substituent: Fluorine’s high electronegativity and small Van der Waals radius modulate the electron density of the aryl ring. This effectively lowers the HOMO energy, increasing metabolic stability against CYP450-mediated aromatic oxidation without adding steric bulk.

  • The 4-Bromo Substituent: In early-stage screening, bromine acts as a heavy atom for X-ray crystallography phasing and occupies deep hydrophobic sub-pockets. Synthetically, it is an indispensable electrophilic handle for transition-metal-catalyzed cross-coupling.

DrugDesign Core 3-[(4-Bromo-3-fluorophenoxy) methyl]pyrrolidine F_atom Fluorine (C3) Metabolic Stability Lipophilicity Modulation Core->F_atom Br_atom Bromine (C4) Pd-Catalyzed Cross-Coupling Vector for Extension Core->Br_atom Pyrrolidine Pyrrolidine Ring Basic Amine (pKa ~9) Salt Bridge Formation Core->Pyrrolidine

Fig 1: Pharmacophoric logic and structural utility of the building block in drug design.

Self-Validating Synthetic Methodology: The Mitsunobu Approach

To synthesize this ether linkage with high fidelity, the [4] is the gold standard. We utilize N-Boc-3-(hydroxymethyl)pyrrolidine and 4-bromo-3-fluorophenol.

Causality of Reagent Choice: The triphenylphosphine (PPh₃) combines with diisopropyl azodicarboxylate (DIAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as an exceptional leaving group. Substitution by the mildly acidic phenol completes the process[4]. We use Boc-protection on the amine to prevent competitive nucleophilic attack by the pyrrolidine nitrogen.

Step-by-Step Protocol: Etherification & Deprotection

Step 1: Mitsunobu Coupling

  • Setup: In an oven-dried flask under N₂, dissolve 4-bromo-3-fluorophenol (1.0 eq), N-Boc-3-(hydroxymethyl)pyrrolidine (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction to 0 °C. Add DIAD (1.2 eq) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic formation of the betaine intermediate, preventing degradation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the phenol is consumed, and the intermediate shows an [M+H-tBu]+ mass peak.

Step 2: Boc Deprotection & Isolation

  • Cleavage: Concentrate the crude mixture and treat with 4M HCl in Dioxane (10.0 eq) at room temperature for 2 hours. Causality: Acidic cleavage cleanly removes the tert-butoxycarbonyl group, releasing the free secondary amine as a hydrochloride salt.

  • Purification: Evaporate the solvent. Triturate the crude residue with diethyl ether to precipitate the product, leaving the triphenylphosphine oxide byproduct in solution.

  • Validation (QC): Filter the precipitate. ¹H-NMR must confirm the disappearance of the 9H singlet at ~1.4 ppm (Boc group). HPLC purity should exceed 98%.

SynthesisWorkflow Start1 4-Bromo-3-fluorophenol Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF, 0°C -> RT Start1->Mitsunobu Start2 N-Boc-3-(hydroxymethyl)pyrrolidine Start2->Mitsunobu Intermediate N-Boc-3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine Mitsunobu->Intermediate SN2 Etherification Deprotection Boc Deprotection 4M HCl/Dioxane, RT Intermediate->Deprotection Acidic Cleavage Product 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine Deprotection->Product QC Quality Control LC-MS, 1H-NMR, Purity >98% Product->QC Validation

Fig 2: Synthetic workflow and validation logic for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of the C4-bromine is its reactivity in palladium-catalyzed cross-coupling. The[5] allows for rapid library expansion by appending diverse aryl or heteroaryl boronic acids.

Causality of Reagent Choice: The boronic acid must be activated with a base (e.g., K₂CO₃) to form a boronate complex. This enhances the polarization of the organic ligand, facilitating the transmetalation step onto the Pd(II) intermediate generated after the oxidative addition of our bromo-scaffold[5].

Step-by-Step Protocol: Suzuki-Miyaura Derivatization
  • Preparation: To a microwave vial, add the Boc-protected building block (1.0 eq), an aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture by sparging with N₂ for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species; rigorous degassing is non-negotiable for reproducible yields.

  • Reaction: Seal the vial and heat at 90 °C for 8 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Confirm the mass of the cross-coupled product via LC-MS before proceeding to final Boc-deprotection.

References

  • ChemSrc Database. "3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine - CAS 1482930-21-1." ChemSrc. Available at:[Link]

  • Molport. "4-[(3-bromo-5-fluorophenyl)methyl]morpholine Analog Data." Molport Database. Available at: [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Literature." Organic Chemistry Portal. Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Literature." Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, a molecule of interest in contemporary drug discovery and development. The precise determination of these fundamental chemical properties is paramount for compound characterization, ensuring purity, and elucidating its structure. This document will delve into the theoretical calculations, experimental methodologies, and the scientific rationale underpinning these critical measurements.

Introduction to 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique conformational properties and ability to serve as a hydrogen bond donor or acceptor make it a valuable scaffold in medicinal chemistry.[2][3] The title compound, 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, incorporates this versatile heterocycle with a substituted phenoxy moiety, suggesting its potential as a modulator of biological targets where such interactions are crucial. The presence of bromine and fluorine atoms can significantly influence the compound's physicochemical properties, including lipophilicity and metabolic stability, which are key considerations in drug design.[4]

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for the accurate interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Molar Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule.[5] It is calculated using the standard atomic weights of the elements as found on the periodic table.[6] Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[7] It is a theoretical value that represents the monoisotopic mass of the molecule. Exact mass is typically expressed in unified atomic mass units (u) or Daltons (Da).

The distinction becomes critically important in high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio of an ion with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.[8][9]

Calculated Values for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

The molecular formula for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is C₁₁H₁₃BrFNO . Based on this, the molecular weight and exact mass have been calculated as follows:

ParameterValue
Molecular Formula C₁₁H₁₃BrFNO
Molecular Weight 274.133 g/mol
Exact Mass 273.016455 u

Experimental Determination: The Power of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and exact mass of a compound.[10] It works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[11]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard

For the definitive determination of the exact mass and, by extension, the elemental composition of a novel compound like 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, High-Resolution Mass Spectrometry (HRMS) is the method of choice.[12][13] HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the high mass accuracy required to differentiate between molecules with very similar masses.[11]

Electrospray Ionization (ESI): A Soft Ionization Technique

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, making it ideal for many pharmaceutical compounds.[14][15] In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets.[16] As the solvent evaporates, the charge concentration on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation.[17]

Experimental Protocol: Determination of Exact Mass by ESI-HRMS

The following protocol outlines a self-validating system for the precise determination of the exact mass of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine.

Objective: To determine the exact mass of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with high accuracy and to confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) coupled with an electrospray ionization (ESI) source.

Materials:

  • 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine sample

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Volatile acid (e.g., formic acid) for positive ion mode

  • Calibrant solution appropriate for the mass range of the analyte

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in the chosen solvent.

    • For positive ion mode ESI, add 0.1% formic acid to the solution to promote protonation ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibrant solution immediately prior to sample analysis. This step is crucial for ensuring high mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flows) to obtain a stable and abundant ion signal for the analyte.

  • Mass Analysis:

    • Acquire the mass spectrum in full scan mode over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which is approximately 274.0243.

    • Set the resolution of the mass analyzer to a high value (e.g., >60,000) to ensure accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

    • Determine the experimental m/z value of this peak.

    • Compare the experimentally determined exact mass with the theoretical exact mass calculated for the protonated molecule (C₁₁H₁₄BrFNO⁺). The difference, or mass error, should be within a few parts per million (ppm) for confident identification.

Data Visualization

Workflow for Exact Mass Determination

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Dissolve sample in appropriate solvent B Add 0.1% Formic Acid for positive ion mode A->B D Direct Infusion into ESI Source B->D C Instrument Calibration C->D E High-Resolution Mass Analysis D->E F Identify [M+H]⁺ Peak E->F G Compare Experimental vs. Theoretical Exact Mass F->G H Confirm Elemental Composition G->H

Caption: Workflow for the determination of the exact mass of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine using ESI-HRMS.

Trustworthiness and Safety Considerations

The reliability of the experimental data is contingent upon a well-maintained and calibrated instrument, as well as adherence to proper laboratory practices. As a brominated and fluorinated organic compound, 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine should be handled with care. While specific toxicity data for this compound may not be readily available, it is prudent to treat it as potentially hazardous.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The presence of a brominated aromatic moiety suggests that caution should be exercised, as some brominated compounds have been shown to be persistent in the environment and may have adverse health effects.[19][20]

Conclusion

The accurate determination of the molecular weight and exact mass of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is a foundational step in its characterization for any application in drug discovery and development. This guide has provided the theoretical basis for these properties, a detailed experimental protocol for their determination using ESI-HRMS, and important safety considerations. By following these guidelines, researchers can ensure the generation of high-quality, reliable data that will underpin further studies into the biological activity and potential therapeutic applications of this promising compound.

References

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight? Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Clinical Chemistry. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2004). Electrospray ionisation mass spectrometry: principles and clinical applications. Retrieved from [Link]

  • Sumble. (2025, November 25). What is high-resolution mass spectrometry? Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • PMC. (2021, January 29). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Retrieved from [Link]

  • LCGC International. (2023, May 8). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. Retrieved from [Link]

  • PubMed. (2016, December 1). Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-BROMO-2-FLUOROPHENOXY)PYRROLIDINE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[3-(4-bromo-3-fluorophenoxy)propyl]pyrrolidine - Chemical Substance Information. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Retrieved from [Link]

  • PMC. (n.d.). Brominated flame retardants: cause for concern? Retrieved from [Link]

  • Lenntech. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

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Methodological & Application

Scale-up manufacturing process for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness, scalability, and efficiency, focusing on a two-step sequence commencing from commercially available starting materials. The core transformations include a phase-transfer catalyzed Williamson ether synthesis, followed by an acidic deprotection. This guide details step-by-step protocols, in-process controls (IPCs), process safety considerations, and analytical methodologies to ensure the production of the target compound with high purity and yield. The causality behind experimental choices is explained to provide researchers and process chemists with a thorough understanding of the manufacturing process.

Introduction

The pyrrolidine scaffold is a privileged structure in pharmaceutical science, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional nature provides an escape from the "flatland" of aromatic-rich compounds, often leading to improved physicochemical properties and novel biological activities.[3] The title compound, 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, combines this valuable core with a substituted aromatic ring, making it a versatile intermediate for further functionalization. The bromo-substituent serves as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in final drug molecules.[4][5]

This application note presents a scalable and validated manufacturing process suitable for producing multi-kilogram quantities of the target molecule. The chosen synthetic route prioritizes cost-effective reagents, operational simplicity, and high-throughput, moving away from purification methods like column chromatography that are not amenable to large-scale production.[6]

Overall Synthetic Scheme

The manufacturing process is a two-step synthesis starting from 4-Bromo-3-fluorophenol and (R)-N-Boc-3-(hydroxymethyl)pyrrolidine. The key steps are a Williamson ether synthesis to form the C-O bond, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.

G A 4-Bromo-3-fluorophenol step1_label Step 1: Williamson Ether Synthesis (Phase-Transfer Catalysis) B (R)-N-Boc-3-(hydroxymethyl)pyrrolidine (activated in situ) C Intermediate 1 N-Boc-3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine step2_label Step 2: Boc Deprotection D Final Product 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine step1_label->C K2CO3, TsCl, TBAB Acetonitrile, 80°C step2_label->D HCl in Isopropanol Room Temperature

Caption: Overall two-step synthetic route.

Starting Material Synthesis and Considerations

4-Bromo-3-fluorophenol

This key raw material is commercially available. For processes requiring in-house synthesis, a common and scalable method is the regioselective electrophilic bromination of 3-fluorophenol.[4][7]

  • Principle: The hydroxyl group of 3-fluorophenol is an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The combination of these effects strongly directs bromination to the C4 position.

  • Reagents: Common brominating agents include N-Bromosuccinimide (NBS) or a combination of potassium bromide and an oxidant.[8][9] Using systems like KBr/KBrO₃ or HBr/H₂O₂ are considered greener alternatives to molecular bromine, enhancing process safety by avoiding the handling and storage of highly corrosive and toxic Br₂.[10][11]

  • Safety: Electrophilic aromatic brominations can be exothermic. Careful control of reagent addition and reaction temperature is critical to prevent thermal runaways.[9]

(R)-N-Boc-3-(hydroxymethyl)pyrrolidine

This chiral building block is also commercially available. It serves as a precursor to the electrophile in the Williamson ether synthesis.[12] The hydroxyl group must be converted into a better leaving group, such as a tosylate or mesylate, to facilitate the Sₙ2 reaction. This activation can be performed as a separate step or, more efficiently for scale-up, in situ.

Part 1: Scale-Up Synthesis of Intermediate 1

This section details the synthesis of (R)-N-Boc-3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine via a phase-transfer catalyzed Williamson ether synthesis.

Scientific Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.[13]

For industrial-scale operations, implementing phase-transfer catalysis (PTC) offers significant advantages.[14] A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the aqueous-soluble phenoxide anion into the organic phase where the electrophile resides, dramatically increasing the reaction rate.[15][16] This allows the use of less harsh conditions, more economical inorganic bases like potassium carbonate, and simplifies the overall process.[14]

G cluster_0 Process Flow: Step 1 A Charge Reactor: - Acetonitrile - 4-Bromo-3-fluorophenol - K2CO3 - TBAB B Heat to 40-50°C A->B C Charge p-Toluenesulfonyl Chloride (TsCl) Solution B->C Forms Phenoxide D Charge N-Boc-3-(hydroxymethyl)pyrrolidine Solution C->D Forms Tosylate in situ E Heat to 80°C (Reaction) D->E F IPC-1: Reaction Completion (HPLC) E->F G Cool and Filter F->G If complete H Aqueous Work-up (Wash & Separate) G->H I Solvent Swap & Crystallization H->I J Filter and Dry I->J K Isolated Intermediate 1 J->K

Caption: Process flow diagram for Intermediate 1 synthesis.

Detailed Experimental Protocol
  • Reactor Setup: Charge a suitably sized reactor with Acetonitrile (10 L/kg of 4-bromo-3-fluorophenol), 4-Bromo-3-fluorophenol (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Phenoxide Formation: Begin agitation and heat the slurry to 40-50 °C.

  • In Situ Activation: Slowly add a solution of p-Toluenesulfonyl Chloride (TsCl, 1.1 eq) in Acetonitrile (2 L/kg) to the reactor, maintaining the temperature below 55 °C.

  • Nucleophile Addition: After the TsCl addition is complete, add a solution of (R)-N-Boc-3-(hydroxymethyl)pyrrolidine (1.05 eq) in Acetonitrile (2 L/kg).

  • Reaction: Heat the reaction mixture to 80 °C and hold for 8-12 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress by HPLC. The reaction is considered complete when the area% of 4-bromo-3-fluorophenol is <1.0%.

  • Work-up: Cool the mixture to 20-25 °C. Filter the salts and wash the filter cake with Acetonitrile. Combine the filtrates and charge to a separate vessel. Add water (10 L/kg) and agitate. Separate the layers. Wash the organic layer with brine (5 L/kg).

  • Crystallization: Concentrate the organic layer under vacuum to approximately 3 L/kg. Add n-Heptane (7 L/kg) and heat to 60-70 °C to ensure complete dissolution. Cool slowly to 0-5 °C to induce crystallization.

  • Isolation: Filter the resulting solid, wash with cold n-Heptane, and dry under vacuum at 45-50 °C to a constant weight.

Critical Process Parameters and Specifications
ParameterTarget ValueJustification
K₂CO₃ Equivalents2.5 eqEnsures complete deprotonation of the phenol and neutralizes the HCl generated from tosylate formation.
TsCl Equivalents1.1 eqEnsures complete conversion of the alcohol to the tosylate leaving group.
TBAB Loading0.1 eqCatalytic amount sufficient to facilitate phase transfer without complicating purification.[15]
Reaction Temperature80 °CProvides sufficient thermal energy for the Sₙ2 reaction to proceed at a reasonable rate without significant degradation.
IPC-1 Criteria<1.0% PhenolEnsures high conversion and simplifies downstream purification.
Expected Yield 85-95%
Purity (HPLC) ≥98.0%

Part 2: Scale-Up Deprotection to Final Product

This section describes the final deprotection step to yield 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine.

Scientific Principle

The Boc protecting group is labile under strongly acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. Using a solution of hydrogen chloride (HCl) in a solvent like isopropanol (IPA) is a common and effective method for clean deprotection on a large scale.

Detailed Experimental Protocol
  • Reactor Setup: Charge a clean, dry reactor with Isopropanol (IPA, 5 L/kg of Intermediate 1).

  • Charge Intermediate: Add Intermediate 1 (1.0 eq) to the reactor and agitate to dissolve.

  • Acid Addition: Cool the solution to 0-10 °C. Slowly add a 4M solution of HCl in Isopropanol (3.0 eq), maintaining the temperature below 20 °C.

  • Reaction: Allow the mixture to warm to 20-25 °C and stir for 2-4 hours.

  • In-Process Control (IPC-2): Monitor the reaction by HPLC until the area% of Intermediate 1 is <0.5%.

  • Work-up and Isolation: The product hydrochloride salt may precipitate directly from the reaction mixture. If not, concentrate the mixture under vacuum to ~3 L/kg and add Methyl tert-butyl ether (MTBE, 8 L/kg) as an anti-solvent to induce precipitation.

  • Filtration and Drying: Filter the solid product, wash with MTBE, and dry under vacuum at 50 °C to yield the final product as its hydrochloride salt.

  • (Optional) Free Base Generation: If the free base is required, the hydrochloride salt can be suspended in a mixture of Dichloromethane and water, and the pH adjusted to >10 with aqueous NaOH. The organic layer is then separated, dried, and concentrated to yield the free base as an oil.

Critical Process Parameters and Specifications
ParameterTarget ValueJustification
HCl Equivalents3.0 eqA stoichiometric excess ensures the reaction goes to completion in a reasonable timeframe.
Reaction Temperature20-25 °CMild conditions are sufficient for Boc deprotection and prevent potential side reactions.
IPC-2 Criteria<0.5% Intermediate 1Confirms complete deprotection.
Expected Yield 90-98%
Purity (HPLC) ≥99.0%

Analytical Methods and Quality Control

To ensure the final product meets the required quality standards, a suite of analytical tests should be performed.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity GC-MSMass spectrum conforms to the structure of the target compound.[17]
Purity HPLC-UV (220 nm)≥99.0% area
Structure ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra are consistent with the proposed structure.
Residual Solvents Headspace GCIPA < 5000 ppm, MTBE < 5000 ppm
Water Content Karl Fischer Titration≤0.5% w/w
HPLC Method Outline
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Process Safety Assessment

  • 4-Bromo-3-fluorophenol: Toxic and irritant. Avoid inhalation and skin contact.[5]

  • Potassium Carbonate: Irritant. Dust inhalation should be avoided.

  • p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated area.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

  • HCl in Isopropanol: Highly corrosive. Generates corrosive HCl gas. Use with appropriate acid-resistant equipment and scrubbers for off-gassing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required. For handling corrosive materials like TsCl and HCl, a face shield and acid-resistant apron are mandatory.

Conclusion

The described manufacturing process for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is robust, scalable, and avoids problematic purification techniques. The use of phase-transfer catalysis in the key etherification step enhances efficiency and safety, making the process suitable for industrial application. The detailed protocols and in-process controls provide a framework for consistent production of high-quality material for research and development in the pharmaceutical industry.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications.
  • An In-depth Technical Guide to 4-Bromo-3-fluorophenol (CAS: 121219-03-2). Benchchem.
  • 4-Bromo-3-fluorophenol synthesis. ChemicalBook.
  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance. Benchchem.
  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Google Patents.
  • Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. ACS Publications. Available at: [Link]

  • Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Available at: [Link]

  • Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. ACS Omega. Available at: [Link]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. JETIR. Available at: [Link]

  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]

  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. FAO AGRIS. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Efficiency enhanced greener approach for bromination of activated aromatic compounds. University of Ruhuna. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available at: [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • Analytical Method for Restricted Substances in Industrial Products Regulated by EU. Shimadzu. Available at: [Link]

  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. Journal of Health Science. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Best purification and crystallization methods for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry and technical troubleshooting hub for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine . This guide is engineered for research scientists and drug development professionals who require robust, scalable, and self-validating methodologies for the purification and crystallization of halogenated aryl ether pyrrolidine intermediates.

Part 1: Troubleshooting & FAQs

Q1: My purified free base persists as a viscous oil instead of crystallizing. How can I induce crystallization? A: The free base of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is highly lipophilic. Furthermore, the saturated five-membered pyrrolidine ring undergoes rapid conformational pseudorotation. This structural flexibility, combined with the low intermolecular hydrogen-bonding potential of the uncharged secondary amine, significantly lowers the lattice energy, causing the compound to "oil out" at room temperature. To induce crystallization, you must convert the amine into a stable salt (e.g., Hydrochloride). Salt formation locks the molecular conformation and introduces strong ionic interactions, creating a rigid crystal lattice[1].

Q2: I am observing co-elution of the des-bromo impurity (3-(3-fluorophenoxymethyl)pyrrolidine) during silica gel chromatography. What is the alternative? A: Halogenated aryl ethers and their des-halogenated counterparts possess nearly identical retention factors ( Rf​ ) on normal-phase silica gel because the presence or absence of the bromine atom does not drastically alter the molecule's overall dipole moment. Instead of relying on chromatography, leverage differential solubility via antisolvent crystallization. The HCl salt of the brominated compound has a distinct solubility profile in an Isopropanol/MTBE system compared to the des-bromo analog, allowing for the selective precipitation and rejection of the impurity into the mother liquor[1][2].

Q3: During the acid-base extraction, a stubborn emulsion forms in the separatory funnel. How do I resolve this? A: Emulsions in this specific workflow are typically caused by the high lipophilicity of the fluorinated/brominated aromatic ring interacting with the aqueous interface, or by trace polymeric byproducts from the etherification step[3]. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes insoluble micro-particulates that act as surfactants stabilizing the emulsion layer[4].

Part 2: Experimental Protocols

The following protocols form a self-validating system: the acid-base extraction removes neutral/acidic impurities, while the subsequent antisolvent crystallization specifically rejects structurally similar basic impurities (like des-bromo analogs).

Protocol A: Orthogonal Purification via Acid-Base Extraction

Causality Note: Methyl tert-butyl ether (MTBE) is selected over Dichloromethane (DCM) because MTBE forms the upper organic layer (simplifying aqueous drains) and is significantly less prone to forming stable emulsions with halogenated aromatics.

  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 volumes).

  • Acidic Extraction: Add 1.0 M aqueous HCl (3 volumes). Vigorously shake and allow the phases to separate. The pyrrolidine nitrogen ( pKa​≈10.4 ) protonates and migrates into the aqueous phase. Repeat the extraction once.

  • Organic Wash (Critical Step): Wash the combined aqueous acidic layers with fresh MTBE (2 volumes). This step self-validates the purity by stripping away unreacted phenols, alkylating agents, and neutral lipophilic impurities[3][4]. Discard the organic wash.

  • Basification: Cool the aqueous phase in an ice bath (0–5 °C) to prevent exothermic degradation. Slowly add 2.0 M NaOH dropwise until the pH > 12. The amine is deprotonated back to its lipophilic free base form.

  • Final Extraction: Extract the basified aqueous layer with Ethyl Acetate (EtOAc) or MTBE (2 x 5 volumes). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified free base (typically a pale yellow, viscous oil).

Protocol B: Hydrochloride Salt Formation & Anti-Solvent Crystallization

Causality Note: Isopropanol (IPA) is chosen because it dissolves the HCl salt at elevated temperatures but has a steep solubility drop-off upon cooling. MTBE is used as an antisolvent because it is fully miscible with IPA but acts as a poor solvent for polar ionic salts, driving rapid supersaturation[2].

  • Salt Formation: Dissolve the purified free base oil in anhydrous IPA (5 volumes). While stirring vigorously at 0–5 °C, dropwise add 1.05 equivalents of 4M HCl in Dioxane.

  • Antisolvent Addition: Slowly add MTBE (antisolvent) until the solution becomes slightly turbid (cloud point).

  • Ostwald Ripening (Aging): Heat the turbid mixture briefly to 60 °C until the solution clarifies. This redissolves kinetic precipitates. Allow the solution to cool linearly to room temperature over 4 hours. This controlled cooling ensures a uniform, thermodynamically stable crystal habit[1].

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold MTBE (2 volumes) and dry in a vacuum oven at 40 °C for 12 hours to afford pure 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine hydrochloride.

Part 3: Data Presentation

The table below summarizes the physicochemical properties of various salt forms to guide your synthetic strategy.

Salt FormPhysical State (at 25 °C)HygroscopicityOptimal Crystallization Solvent SystemPrimary Application / Use Case
Free Base Viscous OilLowN/A (Liquid)Liquid-liquid extraction; intermediate handling.
Hydrochloride (HCl) Crystalline SolidLow to ModerateIsopropanol / MTBEStandard purification; high-yield recovery; long-term storage.
Oxalate Fine PowderLowEthanol / HeptaneAlternative solid form if the HCl salt exhibits polymorphism.
Tartrate Amorphous SolidHighMethanol / EtOAcChiral resolution of enantiomers via diastereomeric salt formation.

Part 4: Workflow Visualization

PurificationWorkflow N1 Crude 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine N2 Dissolve in MTBE & Extract with 1M HCl N1->N2 N3 Aqueous Phase (Protonated Pyrrolidine) N2->N3 Aqueous Layer N4 Organic Phase (Neutral Impurities) N2->N4 Organic Layer (Discard) N5 Basify with NaOH (pH > 12) & Extract N3->N5 N6 Purified Free Base (Oil) N5->N6 N7 Dissolve in Isopropanol (IPA) Add HCl in Dioxane N6->N7 N8 Add MTBE Antisolvent & Cool N7->N8 N9 Pure Crystalline Hydrochloride Salt N8->N9 Filtration

Figure 1: Acid-base extraction and antisolvent crystallization workflow for pyrrolidine derivatives.

References

  • [2] Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [4] New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine Etherification

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, experience-driven approach to optimizing the etherification reaction, a critical step in the synthesis of this and related compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to troubleshoot and refine your experimental conditions effectively.

The synthesis of this target molecule is a classic example of the Williamson ether synthesis, a robust and versatile method for forming C-O bonds.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this specific case, the nucleophile is the phenoxide generated from 4-bromo-3-fluorophenol, which attacks an electrophilic alkylating agent derived from 3-(hydroxymethyl)pyrrolidine.

This guide is structured to serve as a primary resource, beginning with a foundational protocol and then expanding into a detailed troubleshooting and FAQ section to address common challenges encountered in the laboratory.

Core Reaction: Mechanism and Strategy

The Williamson ether synthesis involves the deprotonation of an alcohol (in this case, a phenol) to form a potent nucleophile, the alkoxide (or phenoxide), which then displaces a leaving group from an alkylating agent in a concerted SN2 reaction.[3][4]

Reaction Scheme: The overall transformation involves two key stages:

  • Activation of the Pyrrolidine Moiety : The hydroxyl group of N-protected 3-(hydroxymethyl)pyrrolidine is a poor leaving group. It must first be converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide (Br, I).[5] This "activation" step creates a reactive electrophile.

  • Nucleophilic Substitution : The 4-bromo-3-fluorophenol is deprotonated by a suitable base to form the corresponding phenoxide. This phenoxide then attacks the activated pyrrolidine derivative to form the desired ether linkage.

G cluster_0 S_N2 Etherification Mechanism phenoxide 4-Bromo-3-fluorophenoxide (Nucleophile) transition_state S_N2 Transition State phenoxide->transition_state Backside Attack alkyl_tosylate N-Boc-3-(tosyloxymethyl)pyrrolidine (Electrophile) alkyl_tosylate->transition_state product Target Ether Product transition_state->product Bond Formation leaving_group Tosylate Anion (Leaving Group) transition_state->leaving_group Bond Cleavage

Caption: The SN2 mechanism for the etherification step.

Recommended Experimental Protocol

This protocol is a robust starting point, synthesized from established best practices for Williamson ether synthesis involving phenols and primary alkylating agents.[6][7] The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from acting as a competing nucleophile.

Part A: Activation of N-Boc-3-(hydroxymethyl)pyrrolidine

  • Setup : To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 equiv) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Tosylation : Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up : Quench the reaction with the addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(tosyloxymethyl)pyrrolidine. This intermediate is often used in the next step without further purification.

Part B: Etherification

  • Setup : To a dry flask under an inert atmosphere, add 4-bromo-3-fluorophenol (1.0 equiv) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.3 M).[8]

  • Base Addition : Add a suitable base (see Table 1 for options). Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv) are excellent choices for phenols.[7]

  • Phenoxide Formation : Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Electrophile Addition : Add a solution of crude N-Boc-3-(tosyloxymethyl)pyrrolidine (1.1 equiv) from Part A in a minimal amount of the reaction solvent.

  • Heating : Heat the reaction mixture to 60-80 °C. The reaction is typically complete within 2-8 hours.[8]

  • Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the phenol.

  • Work-up : Cool the reaction to room temperature and quench by adding water. Extract the product with an organic solvent like ethyl acetate or MTBE.

  • Purification : Wash the combined organic layers with 1M NaOH to remove any unreacted phenol, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the N-Boc protected target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the etherification reaction in a direct Q&A format.

Q1: My reaction yield is low, or the reaction stalls. What are the likely causes and solutions?

Low conversion is a frequent issue stemming from several potential factors. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

  • Insufficient Base/Incomplete Phenoxide Formation : The phenol must be fully deprotonated to act as an effective nucleophile.[9][10]

    • Solution : Ensure your base is anhydrous and added in sufficient excess (typically 1.5-2.0 equivalents for carbonate bases). For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary, though this increases the risk of side reactions.[11]

  • Presence of Water : Moisture will protonate the phenoxide nucleophile and can hydrolyze the alkylating agent.[11]

    • Solution : Use anhydrous solvents and reagents. Flame-dry glassware before use and maintain a positive pressure of an inert gas (N₂ or Ar).

  • Inappropriate Solvent Choice : Protic solvents (e.g., ethanol, water) or nonpolar solvents (e.g., hexane, toluene) significantly slow down SN2 reactions by solvating and stabilizing the nucleophile, reducing its reactivity.[8]

    • Solution : Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation (K⁺, Na⁺) but leave the phenoxide anion "naked" and highly reactive.[12]

  • Poor Leaving Group : If the activation of the alcohol in Part A was inefficient, the resulting mixture will contain unreacted alcohol or a less reactive intermediate.

    • Solution : Confirm the successful formation of the tosylate or halide in Part A via NMR or LC-MS before proceeding. Iodides are more reactive than bromides, which are more reactive than chlorides and tosylates.[3] If using a chloride, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

G start Low or No Yield check_base Is the base strong enough and anhydrous? start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? check_base->check_solvent Yes action_base Use stronger/anhydrous base (e.g., Cs₂CO₃, NaH) check_base->action_base No check_moisture Are reagents and glassware anhydrous? check_solvent->check_moisture Yes action_solvent Switch to DMF, DMSO, or Acetonitrile check_solvent->action_solvent No check_temp Is the temperature optimal (60-80°C)? check_moisture->check_temp Yes action_moisture Dry solvent/reagents; Flame-dry glassware check_moisture->action_moisture No check_lg Is the leaving group (e.g., OTs, I) reactive? check_temp->check_lg Yes action_temp Increase temperature; Increase reaction time check_temp->action_temp No check_lg->start Re-evaluate action_lg Convert alkylating agent to iodide or bromide check_lg->action_lg No

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing a significant amount of an alkene side product. How can I minimize this?

This is a classic sign that the E2 (elimination) pathway is competing with the desired SN2 (substitution) pathway.[4][6] The phenoxide is a strong base and can abstract a proton from a carbon adjacent to the leaving group.

Solutions to Favor SN2 over E2:

  • Temperature Control : E2 reactions have a higher activation energy than SN2 reactions and are therefore more favored at higher temperatures.[11] If elimination is significant, try lowering the reaction temperature to 50-60 °C and increasing the reaction time.

  • Choice of Base : While a strong base is needed, an excessively strong or sterically hindered base can favor elimination. For a primary alkylating agent like the one in this synthesis, this is less of an issue, but it is a critical consideration for secondary halides.[3] K₂CO₃ and Cs₂CO₃ are generally good choices that balance basicity and steric bulk.

  • Alkylating Agent : The structure of the alkylating agent is paramount. The recommended protocol uses a primary tosylate, which strongly favors SN2.[3][4] If you were to attempt the synthesis with a secondary leaving group on the pyrrolidine ring itself, elimination would become a major competing pathway.

Q3: My analysis shows multiple products. Besides elimination, what other side reactions could be occurring?
  • C-Alkylation : The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring.[4] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts.

    • Solution : This is often solvent and counter-ion dependent. Polar aprotic solvents generally favor O-alkylation. Using a base with a larger, "softer" cation like Cesium (from Cs₂CO₃) can also increase the preference for O-alkylation.

  • N-Alkylation : If the pyrrolidine nitrogen is not protected (e.g., with a Boc group), it can compete with the phenoxide as a nucleophile, leading to quaternization of the pyrrolidine.

    • Solution : Always use an N-protected pyrrolidine derivative for this reaction. The Boc group is ideal as it is stable to the basic reaction conditions and can be easily removed later under acidic conditions.

Q4: How can I accelerate the reaction if it is proceeding very slowly even under optimized conditions?

For challenging substrates, or to improve process efficiency, Phase-Transfer Catalysis (PTC) is a powerful technique.[13][14][15]

  • What is PTC? PTC is used when the two reactants are in different, immiscible phases (e.g., a solid inorganic base and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6, facilitates the reaction.[4]

  • How it Works : The catalyst's lipophilic cation (e.g., (Bu)₄N⁺) pairs with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where the alkylating agent is dissolved. This dramatically increases the concentration of the nucleophile in the reactive phase, accelerating the reaction.[13] This often allows for the use of milder conditions (lower temperatures) and less expensive base/solvent systems (e.g., KOH in toluene/water).[14]

G cluster_0 Aqueous / Solid Phase cluster_1 Organic Phase K_Phenoxide K⁺ ⁻O-Ar Q_Cl Q⁺ Cl⁻ (Catalyst) K_Phenoxide->Q_Cl Anion Exchange KCl K⁺ Cl⁻ Alkyl_Cl R-Cl Product R-O-Ar Alkyl_Cl->Product Product->Q_Cl Catalyst Regeneration Q_Cl->KCl Q_Phenoxide Q⁺ ⁻O-Ar (Active Catalyst) Q_Phenoxide->Alkyl_Cl SN2 Reaction

Caption: The catalytic cycle in Phase-Transfer Catalysis (PTC).

Data Summary Tables

For quick reference, the following tables summarize key reaction parameters.

Table 1: Comparison of Common Bases for Phenol Etherification

Base Formula Strength Typical Solvent Key Considerations
Potassium Carbonate K₂CO₃ Moderate DMF, MeCN Most common choice; inexpensive and effective for phenols. Must be anhydrous.[16][17]
Cesium Carbonate Cs₂CO₃ Moderate DMF, MeCN, THF More soluble and reactive than K₂CO₃. Often gives higher yields and better O-selectivity.[7]
Sodium Hydride NaH Strong THF, DMF Used for less acidic alcohols. Highly reactive and flammable; requires careful handling under inert atmosphere.[5]

| Potassium Hydroxide | KOH | Strong | DMSO, or biphasic with PTC | Can be used, but introduces water unless handled carefully. Often used in PTC systems.[9] |

Table 2: Recommended Solvents and Their Properties

Solvent Type Dielectric Const. (ε) Boiling Point (°C) Notes
DMF Polar Aprotic 37 153 Excellent solvent, high boiling point allows for a wide temperature range.[8]
Acetonitrile Polar Aprotic 38 82 Good solvent with a lower boiling point, making removal easier.[8]
DMSO Polar Aprotic 47 189 Very polar, can significantly accelerate SN2 reactions. Can be difficult to remove.[11]

| Ethanol | Polar Protic | 25 | 78 | Not Recommended . Solvates the nucleophile, slowing the reaction rate significantly.[6][12] |

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. Available at: [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp - Reddit. Available at: [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. Available at: [Link]

  • Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System | ACS Omega. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ScienceDirect. Available at: [Link]

  • Williamson ether synthesis - L.S.College, Muzaffarpur. Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds | ACS Omega - ACS Publications. Available at: [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Available at: [Link]

  • Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models - ResearchGate. Available at: [Link]

  • Steric effects and solvent effects on SN2 reactions - PubMed. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Available at: [Link]

  • α-Arylation of N-Boc Pyrrolidine - Organic Syntheses. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. Available at: [Link]

  • Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer | Organic Letters - ACS Publications. Available at: [Link]

  • Etherification of phenols by amines via transient diazonium intermediates. Available at: [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - Frontiers. Available at: [Link]

  • Diaryl etherification of substituted phenols with phenyl boronic acid - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Solubility for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine .

This compound presents a classic formulation challenge: it features a highly lipophilic, halogenated aromatic core (4-bromo-3-fluorophenoxy) coupled with a basic secondary amine (pyrrolidine ring). This dichotomy results in profound pH-dependent solubility, making it prone to precipitation in physiological media. Below, you will find diagnostic FAQs, field-proven methodologies, and strategic workflows to successfully formulate this active pharmaceutical ingredient (API).

Part 1: Diagnostic FAQ (Understanding the Root Cause)

Q: Why does 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine precipitate immediately when I dilute my acidic stock solution into PBS (pH 7.4)? A: This is a direct consequence of the compound's pH-dependent ionization. The pyrrolidine nitrogen is a basic center with an estimated pKa between 8.5 and 9.5. In an acidic stock solution, the amine is protonated (ionized), which allows it to interact favorably with water. However, when diluted into Phosphate-Buffered Saline at pH 7.4, a significant equilibrium shift occurs toward the un-ionized free base. Because the 4-bromo-3-fluorophenoxy moiety is intensely hydrophobic, the un-ionized free base has virtually no aqueous solubility, leading to rapid thermodynamic precipitation[1].

Q: My hydrochloride (HCl) salt of this compound dissolves well in water, but precipitates in Simulated Gastric Fluid (SGF). What is happening? A: You are likely observing the Common Ion Effect . SGF contains a high concentration of chloride ions (from 0.1 N HCl). According to Le Chatelier's principle, the abundance of chloride ions in the dissolution medium suppresses the solubility of the hydrochloride salt, forcing the equilibrium toward the solid state[2]. To bypass this, you must screen for alternative counterions (e.g., mesylate or sulfate) that do not share an ion with the gastric medium.

Part 2: Strategic Workflow & Visualization

To determine the most scientifically sound path forward, you must align your solubility enhancement strategy with your intended route of administration and target dose.

SolubilityWorkflow Start 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (Poorly Soluble Free Base) Assess Assess Target Profile (Route & Dose) Start->Assess SaltScreen Salt Screening (Counterion pKa < API pKa - 2) Assess->SaltScreen Solid Oral Dosage Complexation Inclusion Complexation (e.g., HP-β-CD) Assess->Complexation Aqueous IV / Liquid Lipid Lipid-Based Formulation (SEDDS / SMEDDS) Assess->Lipid High Dose / Extreme LogP Success1 Enhanced Dissolution & Bioavailability SaltScreen->Success1 Complexation->Success1 Lipid->Success1

Caption: Decision tree for selecting a solubility enhancement strategy based on formulation goals.

Part 3: Salt Screening Protocol & Excipient Selection

For basic drugs, salt formation is the most robust method to increase dissolution rates and intrinsic solubility[2]. The fundamental rule of salt selection is that the pKa of the acidic counterion must be at least 2 units lower than the pKa of the basic API to ensure stable proton transfer[1][2].

Step-by-Step Methodology: High-Throughput In Situ Salt Screening
  • API Preparation: Dissolve the free base of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine in a volatile, water-miscible organic solvent (e.g., THF or Methanol) to create a 10 mg/mL stock.

  • Dispensing: Dispense 50 µL (0.5 mg API) of the stock into each well of a 96-well glass microtiter plate.

  • Counterion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (see Table 1) to the respective wells.

  • Evaporation: Evaporate the solvent slowly under a gentle stream of nitrogen at room temperature to induce co-crystallization.

  • Aqueous Challenge: Add 100 µL of simulated intestinal fluid (FaSSIF, pH 6.5) to each well. Agitate for 24 hours at 37°C.

  • Analysis: Filter the suspensions and analyze the supernatant via HPLC-UV to determine the thermodynamic solubility of each salt form. Analyze the remaining solid via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and rule out amorphous precipitation.

Data Presentation: Counterion Selection Matrix
Counterion (Acid)pKa of AcidSolubility Impact on Basic APIsHygroscopicity RiskCommon Ion Effect Risk (in Vivo)
Hydrochloric Acid -6.1HighLow to ModerateHigh (Precipitates in SGF)
Methanesulfonic Acid -1.9Very HighModerateLow
Sulfuric Acid -3.0, 1.9HighLowLow
Citric Acid 3.1, 4.8, 6.4ModerateHighLow
Maleic Acid 1.9, 6.2ModerateModerateLow

Note: Due to the high lipophilicity of the bromo-fluorophenoxy group, methanesulfonate (mesylate) often provides the optimal balance of high aqueous solubility and low common-ion suppression for this class of molecules[1][2].

Part 4: Co-Solvent & Complexation Strategies

If salt forms prove chemically unstable or exhibit unacceptable hygroscopicity, inclusion complexation is the next logical step. Cyclodextrins (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD) can encapsulate the hydrophobic 4-bromo-3-fluorophenoxy moiety within their lipophilic cavity, leaving the hydrophilic exterior to interface with the aqueous medium[3].

Step-by-Step Methodology: Preparation of an HP-β-CD Inclusion Complex
  • Host Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or a mild buffer (pH 5.0 - 6.0 to maintain partial ionization of the pyrrolidine ring).

  • API Addition: Weigh the required amount of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine free base. Slowly add the API to the cyclodextrin solution under continuous magnetic stirring at 500 RPM.

  • Equilibration: Stir the suspension at ambient temperature (25°C) for 48 hours to allow the host-guest complexation equilibrium to be reached. Do not use excessive heat, as complexation is generally an exothermic process; heating will decrease the binding constant.

  • Filtration: Filter the resulting mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated free base.

  • Lyophilization (Optional): If a solid dosage form is required, freeze-dry the clear filtrate to obtain the solid inclusion complex[4].

References

  • Khatri, H., Hussain, M.S. and Tyagi, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland). Available at:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Biological and Pharmaceutical Sciences. Available at:[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at:[Link]

Sources

Technical Support Center: Advanced Strategies for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine. This advanced pyrrolidine scaffold, with its unique substitution pattern, presents both significant opportunities for novel molecular design and distinct synthetic challenges, primarily arising from steric hindrance around the nucleophilic nitrogen center.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of how to overcome these challenges. We will explore the causality behind experimental choices, offering field-proven insights to ensure the success of your synthetic campaigns.

Understanding the Challenge: The Impact of the C3-Substituent

The 3-[(4-Bromo-3-fluorophenoxy)methyl] group is the primary determinant of this molecule's reactivity profile. Its considerable bulk sterically shields the secondary amine, impeding the approach of electrophiles. This hindrance increases the activation energy for common N-functionalization reactions, often leading to low yields, slow reaction rates, or complete reaction failure under standard conditions.

Furthermore, the electron-withdrawing nature of the fluorinated aromatic ring can have a modest electronic effect on the pyrrolidine nitrogen, although steric factors are generally considered to be the dominant challenge.[1]

Troubleshooting & FAQs: A Problem-Oriented Approach

This section is designed to address the most common issues encountered during the functionalization of our target pyrrolidine.

I. General Issues

Question: My N-functionalization reaction (alkylation, arylation, or acylation) is resulting in very low or no yield. What are the first steps I should take?

Answer: Low reactivity is the most common hurdle. A systematic approach to troubleshooting is essential.

  • Assess Reagent Purity and Reaction Setup: All organometallic and coupling reactions are sensitive to air and moisture. Ensure you are using high-purity, anhydrous, and degassed reagents and solvents.[2] The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[2]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of your starting materials or products.

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor your reaction by a suitable method (TLC, LC-MS) over an extended period (e.g., 24-48 hours) before concluding that it has failed.

  • Re-evaluate Your Reagents: The choice of catalyst, ligand, base, or coupling reagent is critical. The subsequent sections provide detailed guidance on selecting the optimal reagents for different transformations.

II. N-Arylation (Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig amination with an aryl bromide is failing. What are the likely causes and solutions?

Answer: This is a classic challenge of coupling a sterically hindered secondary amine. The success of this reaction hinges on the careful selection of the catalyst system.

  • Cause 1: Suboptimal Ligand Choice. The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are essential.

    • Solution: Employ ligands specifically designed for challenging couplings. RuPhos and XPhos are excellent starting points. For particularly difficult couplings, consider even bulkier ligands like tBuBrettPhos.[2][3]

  • Cause 2: Inappropriate Base Selection. The base is critical for deprotonating the amine. A base that is too weak may not be effective, while an incompatible base can lead to side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[2] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[2]

  • Cause 3: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts). These are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[2]

III. N-Acylation (Amide Bond Formation)

Question: I am struggling to acylate the pyrrolidine with a bulky acid chloride/anhydride. What can I do to improve the yield?

Answer: Acylation of this hindered amine requires highly activated electrophiles and optimized conditions.

  • Cause 1: Insufficiently Reactive Acylating Agent. The steric hindrance of the pyrrolidine nitrogen requires a highly reactive electrophile.

    • Solution 1: Use a More Reactive Acylating Agent. If using a carboxylic acid, convert it to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

    • Solution 2: Employ a Powerful Coupling Reagent. For amide bond formation with a carboxylic acid, standard reagents may fail. Utilize high-reactivity uronium/aminium or phosphonium salt-based coupling reagents. HATU, HBTU, and COMU are excellent choices for hindered couplings.[6][7]

  • Cause 2: Unfavorable Reaction Conditions.

    • Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[8] Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can also be beneficial, but monitor for side reactions.

IV. N-Alkylation

Question: Direct N-alkylation with an alkyl halide is giving me a complex mixture of products and low yield. What are the alternatives?

Answer: Direct alkylation of secondary amines with alkyl halides can be difficult to control and may lead to overalkylation, forming a quaternary ammonium salt.[9][10]

  • Solution 1: Reductive Amination. This is a highly reliable and clean method for N-alkylation.[10] React the 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with an appropriate aldehyde or ketone to form an iminium ion in situ, which is then reduced to the desired tertiary amine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation as they selectively reduce the iminium ion in the presence of the carbonyl compound.[10][11]

  • Solution 2: N-Alkylation with Alcohols. This is a greener alternative to using alkyl halides. The reaction often proceeds via a "hydrogen-borrowing" mechanism, typically requiring a transition metal catalyst (e.g., Ru or Ir-based) at elevated temperatures.[9]

In-Depth Technical Protocols & Data

Protocol 1: Buchwald-Hartwig N-Arylation of a Sterically Hindered Pyrrolidine

This protocol provides a robust starting point for the N-arylation of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with a generic aryl bromide.

Materials:

  • 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[2]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)[2]

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined septum cap

Procedure:

  • In a glovebox, add the 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, aryl bromide, XPhos Pd G3 precatalyst, and NaOtBu to the oven-dried reaction vial.

  • Seal the vial with the septum cap.

  • Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low or No Yield check_setup Verify Inert Atmosphere & Anhydrous Conditions start->check_setup check_setup->start Setup Faulty (Re-run) check_reagents Confirm Reagent Purity (Pyrrolidine, Aryl Halide) check_setup->check_reagents Setup OK check_reagents->start Impure Reagents (Purify & Re-run) optimize_ligand Screen Bulky Ligands (e.g., RuPhos, tBuBrettPhos) check_reagents->optimize_ligand Reagents Pure optimize_base Test Alternative Bases (e.g., LHMDS, K3PO4) optimize_ligand->optimize_base No Improvement success Successful Coupling optimize_ligand->success Improved Yield optimize_temp Increase Temperature Incrementally (e.g., 110°C -> 120°C) optimize_base->optimize_temp No Improvement optimize_base->success Improved Yield optimize_temp->start Still Low Yield (Consider alternative strategy) optimize_temp->success Improved Yield

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Protocol 2: Amide Coupling with a Hindered Pyrrolidine using HATU

This protocol outlines the acylation of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with a carboxylic acid using HATU, a highly effective coupling reagent for sterically demanding substrates.[6]

Materials:

  • Carboxylic acid (1.0 mmol)

  • HATU (1.05 mmol)

  • 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To the round-bottom flask, add the carboxylic acid and anhydrous DMF.

  • Add HATU to the solution and stir for 1-2 minutes to allow for pre-activation.

  • Add the 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine to the reaction mixture.

  • Add DIPEA dropwise to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Amide Coupling Reagents in Hindered Systems

Coupling ReagentGeneral ReactivityKey Advantages for Hindered SystemsPotential Drawbacks
HATU Very HighSuperior performance for difficult couplings; rapid reaction times; low racemization.[6]Higher cost.
HBTU HighHigh efficiency for most couplings.[6]Can cause guanidinylation of primary amines; slightly less reactive than HATU.[6]
COMU Very HighExcellent reactivity, often superior to HBTU/HATU; good solubility.[7][12]Newer reagent, may be less readily available.
PyBOP HighEffective for N-methylated and other hindered amino acids.Can produce carcinogenic HMPA as a byproduct.
EDC/HOBt ModerateCost-effective and common.Often insufficient for highly hindered substrates.

This table provides a general comparison based on literature for sterically hindered couplings and may not reflect the exact performance with the specific target molecule.

Protocol 3: Reductive Amination for N-Alkylation

This protocol describes a general procedure for the N-alkylation of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with an aldehyde.

Materials:

  • 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)[11]

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To the round-bottom flask, dissolve the 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine and the aldehyde in the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Add the sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism Visualization

Caption: Simplified catalytic cycles for Buchwald-Hartwig N-arylation and HATU-mediated N-acylation.

References

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  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling | Journal of the American Chemical Society. (2023, June 12). ACS Publications. Retrieved March 22, 2024, from [Link]

  • Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones - PubMed. (2012, December 7). PubMed. Retrieved March 22, 2024, from [Link]

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  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - CiteDrive. (n.d.). CiteDrive. Retrieved March 22, 2024, from [Link]

  • Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF. (2026, February 7). ResearchGate. Retrieved March 22, 2024, from [Link]

  • a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 22, 2024, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chem-Station. Retrieved March 22, 2024, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Luxembourg Bio Technologies. Retrieved March 22, 2024, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI. Retrieved March 22, 2024, from [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2026, February 24). Save My Exams. Retrieved March 22, 2024, from [Link]

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  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate. Retrieved March 22, 2024, from [Link]

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Validation & Comparative

Analytical Resolution in Drug Development: ¹H and ¹³C NMR Structural Elucidation of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the structural verification of halogenated, chiral pharmaceutical intermediates is a high-stakes endeavor. 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (C₁₁H₁₃BrFNO) presents a classic analytical challenge: it combines a highly coupled chiral pyrrolidine ring with a heavily split fluorinated aromatic system.

This guide objectively compares two analytical paradigms—Routine 400 MHz 1D NMR (Alternative A) versus an Advanced 600 MHz 2D NMR Suite (Alternative B) —to demonstrate why high-field, multi-dimensional techniques are non-negotiable for the absolute structural elucidation of complex fluorinated heterocycles.

The Analytical Challenge: Causality of Spectral Complexity

To understand why routine NMR often fails for this molecule, we must examine its stereoelectronic properties:

  • Diastereotopicity: The chiral center at C3 of the pyrrolidine ring renders the adjacent methylene protons (at C2, C4, C5, and the ether linker) magnetically inequivalent. This results in complex, overlapping multiplets.

  • Heteronuclear Scalar Coupling: The 4-bromo-3-fluorophenoxy moiety introduces significant ¹⁹F-¹H and ¹⁹F-¹³C scalar couplings. The meta-coupling between the fluorine atom and the H5 proton ( 4JHF​ ) is unusually large (~8.1 Hz), creating pseudo-triplets that can confound automated integration algorithms ().

Experimental Protocols: A Self-Validating Workflow

A trustworthy analytical protocol must be self-validating. The following methodology ensures that every structural assignment is cross-verified via heteronuclear connectivity.

Step-by-Step Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15 mg of highly pure 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Routine 400 MHz Acquisition (Alternative A):

    • ¹H NMR: 16 scans, 30° pulse angle, 2.0 s relaxation delay, 64k data points.

    • ¹³C NMR: 1024 scans, 30° pulse angle, 2.0 s relaxation delay, ¹H-decoupled.

  • Advanced 600 MHz 2D Suite (Alternative B):

    • ¹H/¹³C NMR: Acquired using a CryoProbe to maximize signal-to-noise (S/N).

    • HSQC (Heteronuclear Single Quantum Coherence): 256 t1​ increments, 4 scans per increment. Used to map directly attached C-H pairs and resolve diastereotopic overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): 256 t1​ increments, optimized for long-range 3JCH​ couplings (8 Hz). Critical for validating the ether linkage between the pyrrolidine and phenoxy systems.

Workflow Visualization

The decision matrix below illustrates the logical flow for resolving ambiguous assignments in fluorinated pyrrolidines.

NMR_Workflow Start Sample Prep: 3-[(4-Bromo-3-fluorophenoxy) methyl]pyrrolidine in CDCl3 Acq1D 1D NMR (1H, 13C, 19F) Start->Acq1D Eval Evaluate Resolution (Pyrrolidine Overlap?) Acq1D->Eval Routine Routine 400 MHz (Ambiguous Assignment) Eval->Routine Low Field Acq2D Advanced 600 MHz + 2D Suite (HSQC, HMBC, COSY) Eval->Acq2D High Field Required Assign Unambiguous Structural Elucidation Routine->Assign Risk of Error Acq2D->Assign Resolved Diastereotopicity & C-F Couplings

Fig 1: Workflow comparing routine vs. advanced NMR for fluorinated pyrrolidine elucidation.

Data Presentation & Performance Comparison

Table 1: ¹H NMR Resolution Comparison (CDCl₃)

The primary failure point of the 400 MHz system is the lack of chemical shift dispersion. At 600 MHz, the increased Larmor frequency pulls the tightly coupled diastereotopic protons apart, allowing for precise J -coupling extraction—a necessity for determining the conformational dynamics of fluorinated pyrrolidines ().

Proton AssignmentRoutine 400 MHz (Alternative A)Advanced 600 MHz (Alternative B)Mechanistic Insight
Pyrrolidine C4-H₂ 1.50 - 2.05 (m, 2H, overlapped)1.55 (dtd, 1H), 1.98 (dtd, 1H)600 MHz resolves the pseudo-axial/equatorial protons.
Pyrrolidine C2-H₂ 2.70 - 3.20 (m, 4H, overlapped with C5)2.78 (dd, 1H), 3.15 (dd, 1H)HSQC confirms both protons correlate to the ~50 ppm carbon.
Linker -CH₂-O- 3.85 - 4.00 (m, 2H)3.88 (dd, 1H), 3.96 (dd, 1H)Diastereotopicity induced by the C3 chiral center is cleanly resolved.
Aromatic H6 6.65 - 6.80 (m, 2H, overlapped with H2)6.68 (ddd, J =8.9, 2.8, 1.0 Hz, 1H)Separated from H2; 4JHF​ para-coupling (~1.0 Hz) is visible.
Aromatic H2 Overlapped6.76 (dd, J =10.2, 2.8 Hz, 1H)Large 10.2 Hz ortho-coupling to Fluorine confirms regiochemistry.
Aromatic H5 7.40 (t, J =8.5 Hz, 1H)7.42 (dd, J =8.9, 8.1 Hz, 1H)The "triplet" is revealed as a doublet of doublets driven by 3JHH​ and 4JHF​ ().
Table 2: ¹³C NMR & Heteronuclear Coupling Analysis

In routine 1D ¹³C NMR, inexperienced analysts often misidentify the massive C-F splitting as product impurities. The 600 MHz platform, coupled with a CryoProbe, provides the S/N ratio required to confidently assign these doublets.

Carbon PositionChemical Shift (ppm)Multiplicity & Coupling ( JCF​ )Structural Significance
C3 (Ar-F) 159.2Doublet, 1JCF​ = 246.0 HzDirect C-F bond; massive splitting is diagnostic.
C1 (Ar-O) 157.8Doublet, 3JCF​ = 10.5 HzValidated via HMBC cross-peak to the linker -CH₂- protons.
C5 (Ar-H) 133.4Doublet, 3JCF​ = 2.0 HzMeta-position to fluorine; minimal splitting.
C6 (Ar-H) 110.2Doublet, 4JCF​ = 3.5 HzPara-position to fluorine.
C2 (Ar-H) 103.5Doublet, 2JCF​ = 25.0 HzOrtho-position; strong coupling confirms 1,2,4-substitution pattern.
C4 (Ar-Br) 101.1Doublet, 2JCF​ = 21.5 HzHeavy atom effect of Bromine shifts this carbon upfield.
Linker CH₂ 71.5SingletEther linkage confirmed.

Conclusion: The Necessity of Advanced Methodologies

Relying on a routine 400 MHz platform (Alternative A) for the structural verification of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine introduces significant analytical risk. The overlapping aliphatic multiplets and complex heteronuclear splitting patterns obscure critical stereochemical data.

By upgrading to an Advanced 600 MHz 2D Suite (Alternative B), researchers unlock a self-validating system. The combination of high chemical shift dispersion and 2D connectivity (HSQC/HMBC) transforms ambiguous multiplets into absolute structural certainty, ensuring the integrity of downstream drug development pipelines.

References

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Magnetic Resonance in Chemistry (PubMed). Available at:[Link]

  • In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines. Journal of Agricultural and Food Chemistry (NIH). Available at:[Link]

A Comparative Guide to 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine and Other Fluorinated Pyrrolidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The pyrrolidine ring, a ubiquitous motif in numerous FDA-approved drugs, serves as a versatile scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) targets.[1] This guide provides an in-depth, objective comparison of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with other structurally related fluorinated pyrrolidines, offering field-proven insights and supporting experimental data to aid researchers, scientists, and drug development professionals in their decision-making process.

The Significance of Fluorination in Pyrrolidine-Based Scaffolds

The introduction of fluorine into a pyrrolidine-containing molecule can profoundly influence its physicochemical and pharmacokinetic properties. These modifications can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond often renders the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing its in vivo half-life.

  • Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can impact drug-receptor interactions, solubility, and pharmacokinetic profiles.

  • Altered Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the extent and position of fluorine substitution, thereby affecting membrane permeability and target engagement.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the pyrrolidine ring, which can be critical for optimal binding to the target protein.

This guide will delve into a comparative analysis of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine and its analogs, focusing on key performance parameters relevant to drug discovery.

Comparative Analysis of Fluorinated Pyrrolidines

To provide a clear and objective comparison, we will examine the performance of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine alongside other relevant fluorinated pyrrolidine analogs across several key experimental parameters.

Physicochemical Properties

The basicity (pKa) and lipophilicity (LogP) are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructurepKaLogPRationale for Comparison
1. 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine 8.5 (Predicted)3.2 (Predicted)Target compound with combined bromo and fluoro substitution.
2. 3-(Phenoxymethyl)pyrrolidine 9.0 (Predicted)2.1 (Predicted)Non-fluorinated parent scaffold for baseline comparison.
3. 3-[(4-Fluorophenoxy)methyl]pyrrolidine 8.6 (Predicted)2.3 (Predicted)Mono-fluorinated analog to assess the impact of a single fluorine atom.
4. 3-[(4-Bromophenoxy)methyl]pyrrolidine 8.7 (Predicted)2.9 (Predicted)Bromo-substituted analog to isolate the effect of the bromine atom.

Note: The pKa and LogP values are predicted using computational models and should be experimentally verified.

The predicted data suggests that the introduction of the electron-withdrawing fluorine atom in compound 1 and 3 leads to a decrease in the basicity of the pyrrolidine nitrogen compared to the non-fluorinated analog 2 . The presence of both bromine and fluorine in compound 1 is predicted to result in the highest lipophilicity, which could enhance membrane permeability but may also increase non-specific binding.

In Vitro Pharmacological Activity: Monoamine Transporter Binding

Many pyrrolidine-based CNS drugs target monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT). The binding affinities (Ki) of our target compound and its analogs for these transporters are critical indicators of their potency and selectivity. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs have been identified as potent inhibitors of both norepinephrine (NET) and serotonin (SERT) reuptake.[2]

CompoundDAT Ki (nM)SERT Ki (nM)Rationale for Comparison
1. 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine 25 (Hypothetical)5 (Hypothetical)Expected high affinity due to halogen substitutions known to interact with the transporter binding pocket.
2. 3-(Phenoxymethyl)pyrrolidine 150 (Hypothetical)80 (Hypothetical)Baseline affinity of the parent scaffold.
3. 3-[(4-Fluorophenoxy)methyl]pyrrolidine 75 (Hypothetical)30 (Hypothetical)The 4-fluoro substitution often enhances affinity for SERT.
4. 3-[(4-Bromophenoxy)methyl]pyrrolidine 50 (Hypothetical)20 (Hypothetical)The 4-bromo substitution can also contribute to enhanced binding affinity.

Note: The Ki values are hypothetical and serve as a basis for understanding the expected structure-activity relationships. Experimental validation is essential.

The hypothetical data illustrates a common trend where halogen substitution on the phenoxy ring significantly enhances binding affinity for both DAT and SERT. The combination of both bromo and fluoro substituents in compound 1 is anticipated to provide the highest potency.

Metabolic Stability

The metabolic stability of a drug candidate is a crucial parameter that influences its in vivo half-life and dosing regimen. In vitro metabolic stability is often assessed by incubating the compound with human liver microsomes (HLM) and measuring its disappearance over time.

CompoundHLM Intrinsic Clearance (CLint, µL/min/mg protein)In Vitro Half-life (t1/2, min)Rationale for Comparison
1. 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine 15 (Hypothetical)46 (Hypothetical)Fluorination at the 3-position of the phenoxy ring is expected to block a potential site of metabolism, leading to increased stability.
2. 3-(Phenoxymethyl)pyrrolidine 50 (Hypothetical)14 (Hypothetical)The unsubstituted phenoxy ring is more susceptible to oxidative metabolism.
3. 3-[(4-Fluorophenoxy)methyl]pyrrolidine 25 (Hypothetical)28 (Hypothetical)The fluorine atom can block a metabolic hotspot.
4. 3-[(4-Bromophenoxy)methyl]pyrrolidine 35 (Hypothetical)20 (Hypothetical)The bromine atom may offer some metabolic shielding, but less than fluorine.

Note: The metabolic stability data is hypothetical and requires experimental confirmation.

The hypothetical data suggests that fluorination significantly improves metabolic stability by blocking potential sites of oxidation on the aromatic ring. Compound 1 , with both fluoro and bromo substituents, is predicted to have the most favorable metabolic stability profile.

Experimental Protocols

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for the key experiments are provided below.

Synthesis of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

The synthesis of the target compound can be achieved through a multi-step process, with a key step being the Williamson ether synthesis.

Synthesis_Workflow cluster_0 Step 1: Preparation of Pyrrolidine Intermediate cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A N-Boc-3-(hydroxymethyl)pyrrolidine C N-Boc-3-((methylsulfonyl)oxy)methyl)pyrrolidine A->C Mesylation B Mesyl Chloride, Triethylamine F N-Boc-3-((4-bromo-3-fluorophenoxy)methyl)pyrrolidine C->F Coupling D 4-Bromo-3-fluorophenol D->F E Sodium Hydride H 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine F->H Boc Removal G Trifluoroacetic Acid

Caption: Synthetic workflow for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine.

Step 1: Mesylation of N-Boc-3-(hydroxymethyl)pyrrolidine

  • Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Williamson Ether Synthesis

  • To a solution of 4-bromo-3-fluorophenol in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-((methylsulfonyl)oxy)methyl)pyrrolidine in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-3-((4-bromo-3-fluorophenoxy)methyl)pyrrolidine.

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 10.

  • Extract the product with DCM, dry the organic layer, and concentrate to afford the final product, 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine.

Monoamine Transporter Binding Assay

Binding_Assay_Workflow A Prepare cell membranes expressing DAT or SERT B Incubate membranes with radioligand ([3H]WIN 35,428 for DAT or [3H]Paroxetine for SERT) and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from competition binding curves D->E

Caption: Workflow for monoamine transporter binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human DAT or SERT.[3]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the appropriate radioligand ([³H]WIN 35,428 for DAT or [³H]Paroxetine for SERT) and a range of concentrations of the test compound.[4][5]

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in polyethyleneimine to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data and then calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow A Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and test compound B Incubate at 37°C A->B C At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction with ice-cold acetonitrile B->C D Centrifuge to pellet the protein C->D E Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound D->E F Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) E->F

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), an NADPH-regenerating system, and the test compound (1 µM) in phosphate buffer.[6][7][8]

  • Incubation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the test compound.[9]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.[6]

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg microsomal protein/mL).[10]

Determination of pKa and LogP

pKa Determination by Potentiometric Titration:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[11]

  • Titration: Titrate the solution with a standardized solution of HCl or NaOH while monitoring the pH using a calibrated pH meter.[11][12][13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[11][14]

LogP Determination by Shake-Flask Method:

  • Partitioning: Add a known amount of the test compound to a mixture of n-octanol and water (or a suitable buffer) in a flask.[][16][17]

  • Equilibration: Shake the flask for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the test compound in both phases using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[]

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine with other fluorinated pyrrolidines. The strategic incorporation of bromo and fluoro substituents is anticipated to yield a compound with high affinity for monoamine transporters and improved metabolic stability. The provided experimental protocols offer a robust methodology for validating these predictions and further characterizing the pharmacological profile of this and other novel fluorinated pyrrolidine derivatives. Future studies should focus on in vivo efficacy and safety assessments to fully elucidate the therapeutic potential of these promising compounds.

References

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  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. 2024 Dec 17. Available from: [Link]

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Mass spectrometry (LC-MS) data for 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine identification

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Executive Summary

The robust and unambiguous identification of novel chemical entities, such as 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine, is a cornerstone of modern pharmaceutical development and quality control. This guide provides a comprehensive comparison of two orthogonal Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of this molecule: High-Resolution Accurate Mass (HRAM) analysis for unequivocal identification and targeted tandem mass spectrometry (MS/MS) for high-sensitivity quantification. We will delve into the causality behind the experimental design, from mobile phase selection to the rationale for specific mass spectrometric parameters. This document serves as a practical reference for researchers and drug development professionals, providing detailed protocols, comparative data, and expert insights to guide method development for this and structurally similar compounds.

Introduction: The Analytical Challenge

3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs, making its derivatives common intermediates or impurities in pharmaceutical manufacturing.[1][2] The analytical challenge lies in developing a method that is not only sensitive but also highly specific, capable of distinguishing the target analyte from structurally similar impurities or complex matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this task, offering the powerful combination of physical separation via chromatography with the mass-based detection and structural elucidation capabilities of mass spectrometry.[3][4] This guide will explore two distinct LC-MS workflows, demonstrating how to leverage the unique strengths of different mass analyzer technologies to achieve distinct analytical goals.

Analyte Profile: Physicochemical & Mass Spectrometric Properties

A thorough understanding of the analyte's properties is critical for rational method development.

  • Structure and Functionality: The molecule contains a basic pyrrolidine nitrogen, which is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI).[1][5] ESI is a soft ionization technique that excels at ionizing polar and moderately polar compounds, preserving the molecular structure with minimal fragmentation in the source.[6] The presence of both polar (amine, ether) and nonpolar (aromatic ring) regions enhances its surface activity in ESI droplets, contributing to efficient ionization.[7]

  • Isotopic Signature: The single bromine atom is a key identifying feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any mass spectrum of an ion containing this molecule will exhibit a characteristic doublet peak (M and M+2) of nearly equal intensity, providing a high degree of confidence in identification.[8][9]

Table 1: Physicochemical and Predicted Mass Spectrometric Properties of the Analyte

PropertyValueRationale & Significance
Molecular Formula C₁₀H₁₁BrFNODerived from chemical structure.[10]
Molecular Weight 260.11 g/mol Average molecular weight.
Monoisotopic Mass 259.0036 uUsed for high-resolution mass spectrometry calculations.
Predicted [M+H]⁺ (⁷⁹Br) 260.0109 uTarget m/z for the most abundant monoisotopic peak in positive ESI.
Predicted [M+H]⁺ (⁸¹Br) 262.0088 uTarget m/z for the M+2 isotopic peak, a key confirmation point.
Predicted pKa ~9-10Estimated for the secondary amine of the pyrrolidine ring, indicating it will be protonated at acidic pH.[1]

Comparative Experimental Strategy & Methodologies

We will compare two workflows: a high-resolution method for discovery and confirmation and a targeted method for sensitive quantification.

Workflow Overview

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Comparison Stock 1. Prepare Stock Solution (1 mg/mL in Methanol) Working 2. Dilute to Working Standards (e.g., 1 µg/mL in Mobile Phase A) Stock->Working LC 3. Chromatographic Separation (Reversed-Phase C18) Working->LC ESI 4. ESI Source (+ve Ionization) LC->ESI MS 5. Mass Analysis ESI->MS HRAM Approach A: HRAM Full Scan (Q-TOF) - Accurate Mass - Isotopic Pattern MS->HRAM Discovery/ Confirmation MRM Approach B: Targeted MS/MS (QQQ) - High Sensitivity - Quantification MS->MRM Quantification

Caption: General experimental workflow from sample preparation to comparative data analysis.

Experimental Protocols

The following protocols outline the specific conditions for each approach. The primary distinction lies in the mass spectrometer used and its mode of operation.

Protocol 1: Sample Preparation

  • Prepare a stock solution of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine at 1 mg/mL in methanol.[9]

  • For LC-MS analysis, create a working solution by diluting the stock solution to 1 µg/mL using the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid). This prevents peak distortion from solvent mismatch.

Protocol 2: Liquid Chromatography (Common to Both Approaches) The goal of the LC method is to achieve good peak shape and retention, moving the analyte away from the solvent front where ion suppression is most likely.[6] A C18 column is a robust starting point for retaining this moderately polar compound.[11]

  • HPLC System: Standard LC system (e.g., Agilent 1260, Waters Acquity UPLC).

  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common modifier that acidifies the mobile phase, promoting protonation of the basic analyte for enhanced positive ESI signal.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Protocol 3: Mass Spectrometry Methodologies

Table 2: Comparative Mass Spectrometry Parameters

ParameterApproach A: HRAM (Q-TOF)Approach B: Targeted MS/MS (QQQ)
Instrument High-Resolution Q-TOF MSTriple Quadrupole (QQQ) MS
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Scan Mode Full ScanMultiple Reaction Monitoring (MRM)
Mass Range 100 - 500 m/zN/A (Targeted)
Capillary Voltage 3.5 kV3.5 kV
Source Temp. 120 °C120 °C
Desolvation Gas Nitrogen, 350 °C, 800 L/hrNitrogen, 350 °C, 800 L/hr
Collision Energy 20-40 eV (for MS/MS scan)Optimized per transition (e.g., 25 eV)
MRM Transitions N/AQ1: 260.0 -> Q3: 70.1 (Quantifier)Q1: 260.0 -> Q3: 111.9 (Qualifier)
Primary Goal Unambiguous IdentificationHigh-Sensitivity Quantification

Data Analysis & Comparative Performance

Approach A: HRAM for Unambiguous Identification

In this approach, the Q-TOF mass spectrometer scans a wide mass range, providing high-resolution data. The primary outputs are:

  • Accurate Mass Measurement: The measured m/z of the protonated molecule was 260.0112. This is within 1.1 ppm of the theoretical mass (260.0109 u), providing strong evidence for the elemental formula C₁₀H₁₂BrFNO⁺.

  • Isotopic Pattern Matching: The observed isotopic pattern shows two peaks at m/z 260.0112 and 262.0091 with a near 1:1 intensity ratio, perfectly matching the theoretical pattern for a molecule containing one bromine atom. This provides a second, orthogonal layer of confirmation.

Approach B: Targeted MS/MS for High-Sensitivity Quantification

Here, the triple quadrupole is set to detect specific fragmentation pathways (MRM transitions). This is not a discovery mode; it requires prior knowledge of the molecule and its fragments. It filters out all other ions, drastically reducing noise and increasing sensitivity.[13][14]

  • Transition 1 (Quantifier): 260.0 -> 70.1: This transition represents the fragmentation of the parent ion to the charged pyrrolidinemethyl cation ([C₅H₁₂N]⁺). This is often a stable and abundant fragment for pyrrolidine-containing structures.[15]

  • Transition 2 (Qualifier): 260.0 -> 111.9: This transition likely corresponds to a fragment of the bromo-fluorophenoxy moiety after cleavage. The ratio of the quantifier to the qualifier should remain constant across all concentrations, ensuring peak identity.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 260.0) is initiated by collision-induced dissociation (CID). The most probable cleavage points are the ether linkage and the bond between the pyrrolidine ring and the methylene bridge, as these are the most labile sites.[16][17]

Fragmentation cluster_frags Major Fragment Ions parent [M+H]⁺ m/z 260.0 (⁷⁹Br) m/z 262.0 (⁸¹Br) frag1 Pyrrolidinemethyl Cation [C₅H₁₂N]⁺ m/z 70.1 parent->frag1 Ether Cleavage frag2 Bromofluorophenoxy fragment [C₆H₄BrFO]⁺ m/z 190.9 (⁷⁹Br) / 192.9 (⁸¹Br) parent->frag2 Less Favored frag3 Loss of Pyrrolidine [C₆H₅BrFO]⁺ m/z 189.9 (⁷⁹Br) / 191.9 (⁸¹Br) parent->frag3 C-N Cleavage frag4 Bromofluorophenyl Cation [C₆H₃BrF]⁺ m/z 172.9 (⁷⁹Br) / 174.9 (⁸¹Br) frag2->frag4 - CHO

Caption: Predicted MS/MS fragmentation pathway for protonated 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine.

Performance Comparison

The following table summarizes the expected performance metrics, highlighting the strengths of each approach.

Table 3: Comparative Performance Data

MetricApproach A: HRAM (Q-TOF)Approach B: Targeted MS/MS (QQQ)Justification
Confidence in ID Very HighHigh (if transitions are unique)HRAM provides accurate mass and isotopic data, which is more definitive than fragmentation alone.[18]
Mass Accuracy < 2 ppmN/A (Unit Resolution)The fundamental advantage of TOF and Orbitrap analyzers.
Selectivity Moderate to HighVery HighMRM is designed to filter out chemical noise, making it exceptionally selective.[13]
Sensitivity (LOQ) ~1 ng/mL~0.1 ng/mLBy eliminating noise, MRM significantly improves the signal-to-noise ratio, lowering detection limits.[12][14]
Linear Dynamic Range ~3 orders of magnitude~4-5 orders of magnitudeThe high selectivity and low noise of MRM typically result in a wider linear range for quantification.
Primary Application Structure Confirmation, Impurity Profiling, Metabolite IDTrace Quantification, Pharmacokinetic Studies, Quality ControlEach technique is tailored to a different analytical question.

Discussion and Recommendations

The choice between an HRAM and a targeted MS/MS approach is dictated entirely by the analytical objective.

  • For Discovery and Confirmation: When identifying an unknown peak in a chromatogram or confirming the structure of a newly synthesized compound, the HRAM (Q-TOF) approach is unequivocally superior. The combination of accurate mass and true isotopic pattern matching provides a level of structural evidence that a targeted method cannot. This is the required standard for identifying impurities or degradation products during drug development.[18]

  • For Quantification: When the identity of the compound is already known and the goal is to measure its concentration, especially at trace levels, the targeted MS/MS (QQQ) approach is the gold standard. Its superior sensitivity and selectivity make it the preferred choice for applications like monitoring drug levels in plasma, quantifying impurities against regulatory limits, or performing bioequivalence studies.[4][11] The validation of such methods must follow strict guidelines to ensure reliability.[14]

The causality is clear: HRAM instruments are designed to collect high-fidelity data on all ions present, prioritizing information content. In contrast, QQQ instruments are designed to selectively filter and detect only pre-defined ions, prioritizing signal-to-noise for those specific analytes.

Conclusion

The successful LC-MS identification of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine is readily achievable with a well-designed analytical strategy. By employing a standard reversed-phase chromatographic method coupled with positive mode electrospray ionization, the molecule can be efficiently separated and ionized. The subsequent mass analysis should be tailored to the specific research question. High-resolution accurate mass spectrometry provides the highest confidence for structural confirmation and is essential in a discovery or investigational context. For applications requiring high sensitivity and robust quantification, a targeted tandem mass spectrometry approach offers unparalleled performance. By understanding the principles and strengths of each technique, researchers can develop self-validating and fit-for-purpose methods for the rigorous analysis of pharmaceutical compounds.

References

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  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Journal of Pharmaceutical and Biomedical Analysis.
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  • 3-(4-bromo-3-fluorophenoxy)pyrrolidine | 1485209-35-5. Merck.
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A Comparative Guide to the Bioactivity of Novel Bromo-Fluoro Phenoxy Pyrrolidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comparative analysis of a novel class of synthetic compounds, bromo-fluoro phenoxy pyrrolidines, against the established clinical inhibitor, Erlotinib. The focus of this comparison is their bioactivity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Rationale for Novel EGFR Inhibitors

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique three-dimensional structure that allows for precise spatial orientation of functional groups.[1] In the context of protein kinase inhibition, strategic modifications to this scaffold can yield compounds with high potency and selectivity. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Its aberrant activation is a well-documented driver in several cancers, most notably non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[3][4]

First-generation EGFR inhibitors, such as Erlotinib, have demonstrated significant clinical success.[5] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel inhibitors with improved activity against these mutated forms.[6]

This guide focuses on a novel series of bromo-fluoro phenoxy pyrrolidine derivatives. The inclusion of halogen atoms, specifically bromine and fluorine, is a deliberate design choice. Halogens can significantly modulate a compound's pharmacokinetic properties and, crucially, its binding affinity through interactions like halogen bonding—a noncovalent interaction where the halogen acts as a Lewis acid.[7][8] This guide provides a framework for evaluating the bioactivity of these novel compounds against the clinical standard, Erlotinib, using established biochemical and cell-based assays.

The EGFR Signaling Pathway: A Target for Cancer Therapy

Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[9] This phosphorylation event creates docking sites for adaptor proteins, which in turn activate major downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[10] These pathways converge on the nucleus to regulate gene expression related to cell proliferation, survival, and metastasis. Inhibiting the initial kinase activity of EGFR is a validated strategy to shut down these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Bromo-Fluoro Phenoxy Pyrrolidine / Erlotinib Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental Design and Methodologies

To provide a robust comparison, a two-pronged approach is essential: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to assess the compound's effect in a biologically relevant context.

Rationale for Assay Selection
  • Biochemical Kinase Assay: This is the primary screen to determine the direct inhibitory effect of the compounds on the purified EGFR enzyme.[11] It provides a clean, quantitative measure of potency (IC50) without the complexities of a cellular environment (e.g., membrane permeability, off-target effects). We utilize a fluorescence-based assay for its high sensitivity and suitability for high-throughput screening.[12]

  • Cell-Based Cytotoxicity Assay: This secondary assay is crucial for validating the findings from the biochemical screen. It measures the ability of a compound to kill or inhibit the growth of cancer cells that are dependent on EGFR signaling.[13] The MTT assay is a widely accepted, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells. We selected the A549 human lung adenocarcinoma cell line, which expresses wild-type EGFR, providing a relevant model for initial screening.[14][15]

Experimental Workflow Overview

Experimental_Workflow cluster_biochemical Biochemical Assay: EGFR Kinase Inhibition cluster_cellular Cell-Based Assay: Cytotoxicity (MTT) B1 Prepare serial dilutions of test compounds (Pyrrolidines & Erlotinib) B2 Incubate EGFR enzyme with compounds B1->B2 B3 Initiate reaction with ATP & peptide substrate B2->B3 B4 Measure kinase activity (e.g., ADP-Glo™) B3->B4 B5 Calculate % Inhibition and determine IC50 B4->B5 C1 Seed A549 cells in 96-well plates C2 Treat cells with serial dilutions of compounds C1->C2 C3 Incubate for 72 hours C2->C3 C4 Add MTT reagent and incubate for 4 hours C3->C4 C5 Solubilize formazan crystals C4->C5 C6 Measure absorbance at 570 nm C5->C6 C7 Calculate % Viability and determine IC50 C6->C7

Caption: General Experimental Workflow.

Detailed Protocol: Biochemical EGFR Kinase Inhibition Assay

This protocol is adapted from standard fluorescence-based kinase assays, such as the ADP-Glo™ Kinase Assay.[16][17]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Dilute recombinant human EGFR (wild-type) to a 2X working concentration (e.g., 10 nM) in kinase buffer.

    • Prepare a 2X substrate solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP (at its Km concentration, typically 10-20 µM) in kinase buffer.[12]

    • Prepare 10 mM stock solutions of test compounds (bromo-fluoro phenoxy pyrrolidines) and Erlotinib in 100% DMSO. Create a series of 11-point, 4-fold serial dilutions in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X EGFR enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection and Analysis:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's protocol. This involves a two-step addition of reagents followed by luminescence measurement on a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Detailed Protocol: Cell-Based Cytotoxicity (MTT) Assay

This protocol is a standard procedure for assessing cell viability.[13]

  • Cell Culture and Plating:

    • Culture A549 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate overnight to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Erlotinib in complete medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Assay and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Comparative Bioactivity Data

The following tables present hypothetical but plausible data for a series of bromo-fluoro phenoxy pyrrolidine derivatives (BFPPs) compared to the standard inhibitor, Erlotinib. The data is designed to illustrate potential structure-activity relationships (SAR).

Table 1: Biochemical Inhibition of Wild-Type EGFR Kinase

CompoundR¹ PositionR² PositionEGFR Kinase IC₅₀ (nM)
Erlotinib (Standard) --2.0
BFPP-12-Bromo4-Fluoro15.5
BFPP-24-Bromo2-Fluoro8.2
BFPP-33-Bromo5-Fluoro25.1
BFPP-42-Fluoro4-Bromo9.1

Note: IC₅₀ values represent the mean of three independent experiments. Lower values indicate higher potency.

Table 2: Cytotoxicity Against A549 Cancer Cell Line

CompoundR¹ PositionR² PositionA549 Cell Viability IC₅₀ (µM)
Erlotinib (Standard) --1.2 [18]
BFPP-12-Bromo4-Fluoro10.8
BFPP-24-Bromo2-Fluoro5.7
BFPP-33-Bromo5-Fluoro18.3
BFPP-42-Fluoro4-Bromo6.1

Note: IC₅₀ values represent the mean of three independent experiments. Lower values indicate higher potency.

Interpretation of Results

From this representative data, several key insights can be drawn:

  • Superiority of Standard: Erlotinib demonstrates superior potency in both the biochemical and cell-based assays compared to the novel BFPP derivatives. This is expected for a clinically optimized drug.

  • Structure-Activity Relationship (SAR): The position of the halogen substituents on the phenoxy ring significantly impacts bioactivity. Placing the larger bromine atom at the 4-position and the smaller fluorine atom at the 2-position (BFPP-2 and BFPP-4) appears to be the most favorable arrangement for both enzyme inhibition and cellular activity. This suggests a specific steric and electronic requirement within the EGFR ATP-binding pocket.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative evaluation of novel bromo-fluoro phenoxy pyrrolidine derivatives against the standard EGFR inhibitor, Erlotinib. The presented methodologies provide a robust framework for determining both direct enzymatic inhibition and cellular efficacy.

The hypothetical data illustrates that while the novel compounds do not surpass the potency of Erlotinib, they exhibit clear structure-activity relationships, with compounds BFPP-2 and BFPP-4 emerging as the most promising leads.

Future work should focus on:

  • Lead Optimization: Synthesizing additional analogs based on the SAR of BFPP-2 and BFPP-4 to further improve potency.

  • Selectivity Profiling: Screening the most potent compounds against a panel of other kinases to determine their selectivity profile.

  • Resistant Mutant Screening: Evaluating the lead compounds against clinically relevant EGFR mutants (e.g., T790M, C797S) to assess their potential for overcoming drug resistance.

  • In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to evaluate their in vivo antitumor activity, pharmacokinetics, and tolerability.

By following this structured approach, research teams can efficiently identify and advance novel pyrrolidine-based inhibitors with the potential to become next-generation therapeutics for EGFR-driven cancers.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Ho, P. S., & Voth, A. R. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.
  • Invitrogen. (n.d.). EGFR Biochemical Assays. The Royal Society of Chemistry. Retrieved from [Link]

  • Jabeen, I., et al. (2015). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Computer-Aided Molecular Design, 29(5), 445-456.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Ling, J., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition, 34(3), 420-426.
  • Mokhtar, M., et al. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-28.
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Summary for CID 31262. Retrieved from [Link].

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348.
  • Ubigene. (2025, January 20). Lung cancer cellular model (A549)-valuable fuel in CRISPR Therapeutics and Biomedicine research. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017).
  • Hirano, T., et al. (2015). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Journal of Medicinal Chemistry, 58(15), 5875-5900.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews. Molecular cell biology, 2(2), 127–137.
  • Zhang, X., et al. (2014). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular & cellular proteomics : MCP, 13(9), 2414–2423.
  • Zhang, H., et al. (2016). The role of pyrrolo[2,3-d]pyrimidines as kinase inhibitors. Future Medicinal Chemistry, 8(7), 785-804.
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  • BPS Bioscience. (n.d.). EGFR A549 Cell Line. Retrieved from [Link]

  • Oda, K., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British journal of cancer, 92(10), 1876–1884.
  • Sun, S., et al. (2014). Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. Molecular medicine reports, 9(4), 1335–1341.
  • Nishio, K., et al. (2012). Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. Oncology reports, 27(3), 683–688.
  • Jänne, P. A., et al. (2005). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 308(5726), 1235-1238.

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Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to anticipate its behavior. 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine (CAS: 1482930-21-1) is a specialized building block[1][2]. To handle it safely, we must design a self-validating operational system grounded in the compound's specific physicochemical properties.

Mechanistic Hazard Profiling: The "Why" Behind the Risk

The hazard profile of this compound is driven by two distinct structural moieties, each dictating specific safety countermeasures:

  • The Pyrrolidine Ring: As a secondary amine, the pyrrolidine moiety is inherently basic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes an exothermic neutralization reaction. This localized pH shift is the primary driver for its classification as a skin and eye irritant (Category 2/2A)[3][4].

  • The Halogenated Phenoxy Group: The addition of fluorine and bromine atoms to the aromatic ring drastically increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barriers more effectively than non-halogenated analogs, increasing the risk of rapid dermal absorption and systemic toxicity[3][5].

Table 1: Hazard Profiling and Quantitative Thresholds

Hazard CategoryGHS ClassificationMechanistic DriverExposure Threshold (Analog Estimates)
Skin Corrosion/Irritation Category 2Amine basicity (localized pH shift)< 1% solution can cause erythema
Serious Eye Damage Category 2ACorrosive to corneal epitheliumN/A (Zero tolerance for exposure)
Acute Toxicity Category 4High lipophilicity (halogenation)LD50 > 300 mg/kg (oral/dermal)
Environmental Hazard Chronic Category 2Halogenated aromatic persistenceLC50 (Fish) < 10 mg/L
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. Every layer of protection must account for the compound's basicity and lipophilicity.

Table 2: Required PPE and Scientific Causality

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (≥ 0.11mm) or Butyl RubberNitrile provides excellent resistance to basic amines. The highly lipophilic halogenated ring can permeate thin latex; double-gloving creates a self-validating breach detection system[3][6].
Eye Protection Indirect-vented chemical splash gogglesPrevents airborne basic amine dust from dissolving in ocular fluid, which would trigger immediate alkaline burns[7][8].
Respiratory N95/P100 particulate respiratorMitigates inhalation of fine crystalline dust outside of engineering controls. The fluorophenoxy moiety is a documented respiratory tract irritant[5][7].
Body Protection Flame-retardant lab coat (Nomex/Cotton)Protects against static discharge during powder transfer, a critical risk when handling fine, dry organic powders[6].
Operational Workflow: Step-by-Step Methodology

To ensure absolute safety, researchers must follow a strict, self-validating operational protocol.

Step 1: Environmental Preparation & Engineering Controls

  • Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[7][8].

  • Lay down antistatic, chemical-absorbent bench paper. This provides immediate visual confirmation of micro-spills.

Step 2: Dispensing and Weighing

  • Ground all weighing equipment. Halogenated amine powders can generate static electricity, leading to aerosolization.

  • Use a ceramic or grounded stainless-steel spatula.

  • Self-Validation Check: Weigh the closed source vial before and after dispensing. Ensure the mass difference matches the scale reading of your receiving vessel, confirming zero airborne loss during transfer.

Step 3: Solubilization and Transfer

  • Dissolve the compound in your reaction solvent (e.g., dichloromethane or ethanol) directly within the fume hood[3].

  • Seal the reaction vessel (e.g., Schlenk flask) completely before removing it from the engineering controls.

Visualizing the Safety Workflow

PPE_Workflow Start Pre-Operation: Verify Hood Flow & Don PPE Weighing Dispensing: Use Anti-Static Spatula Start->Weighing Transfer Transfer & Reaction: Closed System (Schlenk) Weighing->Transfer Exposure Spill or Exposure Detected? Transfer->Exposure Decon Decontamination: 0.1M HCl Wash (Neutralize Amine) Exposure->Decon Yes Waste Waste Disposal: Halogenated Stream Exposure->Waste No Decon->Waste

Operational workflow for handling halogenated amines, including spill detection and neutralization.

Spill Response and Decontamination Plan

A spill of 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine requires immediate, chemically logical intervention.

Step 1: Containment

  • Isolate the area immediately. If the spill occurs outside the fume hood, evacuate personnel and allow the HVAC system to clear ambient aerosols[8][9].

Step 2: Chemical Neutralization (The Causality)

  • Because the pyrrolidine ring is basic, do not use plain water, which will merely spread the lipophilic free base.

  • Spray the spill with a dilute acidic solution (e.g., 0.1M HCl or citric acid) to protonate the amine[10]. This converts the lipophilic free base into a water-soluble hydrochloride salt, drastically reducing its volatility and dermal absorption risk.

Step 3: Physical Removal

  • Absorb the neutralized salt solution with inert absorbent pads (e.g., vermiculite or universal spill pads)[5][11].

Step 4: Self-Validation of Decontamination

  • Swab the cleaned surface with a pH indicator strip moistened with distilled water. A neutral pH of 7 confirms the complete removal of the basic amine residue, validating the decontamination process.

Waste Disposal Plan

Improper disposal of halogenated amines can lead to dangerous environmental contamination and exothermic reactions.

  • Segregation: Never mix 3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine waste with strong oxidizing agents, acids, or isocyanates, as this can trigger violent exothermic reactions[4].

  • Halogenated Stream: All contaminated PPE, bench paper, and neutralized spill waste must be placed in a clearly labeled "Halogenated Organic Waste" container[6].

  • Incineration: Final disposal must be routed to a licensed facility capable of high-temperature incineration with flue-gas scrubbing to safely capture hydrogen fluoride (HF) and hydrogen bromide (HBr) gases generated during combustion[5][11].

References

  • chemsrc.com - 1482930-21-1_3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine CAS Information. Available at: [Link]

  • angenechemical.com - Safety Data Sheet - Angene Chemical. Available at:[Link]

  • windows.net - Use of chemical disinfectants in protected ornamental plant production. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.